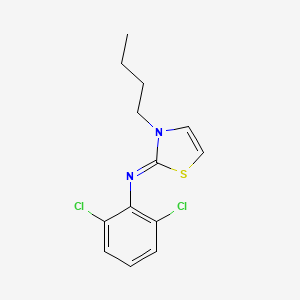
(2Z)-3-Butyl-N-(2,6-dichlorophenyl)-1,3-thiazol-2(3H)-imine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2Z)-3-Butyl-N-(2,6-dichlorophenyl)-1,3-thiazol-2(3H)-imine is a synthetic organic compound that belongs to the thiazole family. Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in a five-membered ring. This particular compound is characterized by the presence of a butyl group and a dichlorophenyl group attached to the thiazole ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2Z)-3-Butyl-N-(2,6-dichlorophenyl)-1,3-thiazol-2(3H)-imine typically involves the reaction of 2,6-dichloroaniline with a suitable thioamide under specific conditions. The reaction may proceed through the formation of an intermediate, which then cyclizes to form the thiazole ring. Common reagents used in this synthesis include phosphorus pentasulfide and butyl bromide.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
(2Z)-3-Butyl-N-(2,6-dichlorophenyl)-1,3-thiazol-2(3H)-imine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions may lead to the formation of thiazolidines.
Substitution: The dichlorophenyl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophiles such as amines or thiols.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Thiazolidines.
Substitution: Substituted thiazoles with various functional groups.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects.
Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of (2Z)-3-Butyl-N-(2,6-dichlorophenyl)-1,3-thiazol-2(3H)-imine may involve interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways and molecular interactions would depend on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
(2Z)-3-Butyl-N-phenyl-1,3-thiazol-2(3H)-imine: Lacks the dichlorophenyl group.
(2Z)-3-Butyl-N-(2-chlorophenyl)-1,3-thiazol-2(3H)-imine: Contains only one chlorine atom on the phenyl ring.
(2Z)-3-Butyl-N-(2,6-dimethylphenyl)-1,3-thiazol-2(3H)-imine: Contains methyl groups instead of chlorine atoms.
Uniqueness
(2Z)-3-Butyl-N-(2,6-dichlorophenyl)-1,3-thiazol-2(3H)-imine is unique due to the presence of both butyl and dichlorophenyl groups, which may confer specific chemical and biological properties. The dichlorophenyl group, in particular, may enhance the compound’s stability and reactivity compared to similar compounds.
Properties
CAS No. |
61677-06-3 |
|---|---|
Molecular Formula |
C13H14Cl2N2S |
Molecular Weight |
301.2 g/mol |
IUPAC Name |
3-butyl-N-(2,6-dichlorophenyl)-1,3-thiazol-2-imine |
InChI |
InChI=1S/C13H14Cl2N2S/c1-2-3-7-17-8-9-18-13(17)16-12-10(14)5-4-6-11(12)15/h4-6,8-9H,2-3,7H2,1H3 |
InChI Key |
KKPPWMCWMFHQBB-UHFFFAOYSA-N |
Canonical SMILES |
CCCCN1C=CSC1=NC2=C(C=CC=C2Cl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















